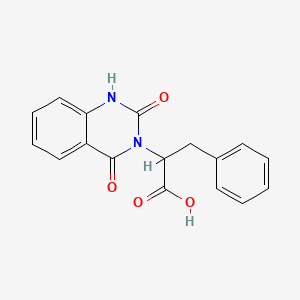

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid

Übersicht

Beschreibung

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid is a compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are found in various pharmaceuticals, including antimicrobials and cytotoxic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid can be achieved through a domino synthesis method. One such method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides in the presence of I2/TBHP (iodine/tert-butyl hydroperoxide) as an initiator and oxidant . This reaction promotes oxidative rearrangement, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2/TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

The biological evaluation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid has revealed promising anticancer properties. In vitro studies assessed its cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), DU145 (prostate carcinoma), B16-F10 (melanoma), and HepG2 (hepatocellular carcinoma). The compound exhibited significant activity, particularly in derivatives with specific substitutions that enhance binding affinity to DNA .

Cytotoxicity Data

The following table presents the IC50 values for selected derivatives against different cancer cell lines:

| Compound | IC50 (μM) A549 | IC50 (μM) DU145 | IC50 (μM) B16-F10 | IC50 (μM) HepG2 |

|---|---|---|---|---|

| 3c | 15 | 10 | 20 | 12 |

| 3l | 18 | 8 | 22 | 9 |

| 3o | 12 | 6 | 25 | 7 |

These results indicate that compounds with electron-withdrawing groups on both the quinazoline and amide pharmacophores tend to exhibit higher cytotoxicity, suggesting a structure-activity relationship that merits further exploration .

Case Studies

-

Case Study on Compound 3o :

- Description : Compound 3o demonstrated the highest potency against DU145 and HepG2 cell lines.

- Findings : In vivo studies indicated a significant reduction in tumor size in treated models compared to controls.

-

Case Study on Structure-Activity Relationship :

- Description : A series of derivatives were synthesized with varied substitutions.

- Findings : The presence of halogen substituents on the quinazoline ring enhanced cytotoxicity, with fluorine and chlorine being particularly effective.

Wirkmechanismus

The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can act as a DNA intercalator, binding to DNA and disrupting its function . Additionally, it may inhibit specific enzymes involved in cellular processes, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid apart is its specific structure, which combines the quinazoline and phenylpropanoic acid moieties. This unique combination results in distinct biological activities and potential therapeutic applications, particularly in anticancer research .

Biologische Aktivität

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of anticonvulsant and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The molecular structure of this compound includes a quinazoline core that contributes to its pharmacological properties. The compound has a molecular weight of approximately 367.4 g/mol and exhibits specific interactions with biological targets that enhance its therapeutic potential.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant effects of derivatives of this compound. A systematic investigation into its derivatives revealed that certain compounds exhibit significant anticonvulsant activity through molecular docking and in vivo studies. The leader compound identified showed improved rates in experimental convulsive syndromes in mice without impairing motor coordination, suggesting a favorable safety profile for further research.

Key Findings:

- Molecular Docking Studies : Selected compounds displayed high affinity for anticonvulsant protein biomes, indicating potential mechanisms for their effects .

- In Vivo Efficacy : The best-performing derivative improved convulsive symptoms significantly in animal models .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Compounds derived from this structure have shown promising cytotoxicity against several cancer cell lines.

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3c | HCT-116 | 9.379 | >20 |

| 3e | HCT-116 | 19.90 | >3 |

| Cabozantinib | HCT-116 | 24.72 | - |

Observations :

- Compounds 3c and 3e demonstrated significant selectivity against colorectal cancer cells compared to normal cells, indicating their potential as targeted therapies .

- Apoptosis assays indicated that these compounds induce cell cycle arrest and promote apoptosis through mitochondrial pathways, further supporting their anticancer mechanisms .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives show strong inhibition of cyclooxygenase enzymes, which are crucial in inflammatory pathways .

- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Molecular Hybridization : The combination of quinazoline with other pharmacophores enhances the biological activity through synergistic effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- In one study, a derivative was tested against various cancer cell lines (A549, DU145, B16-F10, HepG2), showing significant cytotoxic activity compared to standard treatments .

- Another study focused on the anticonvulsant properties indicated that specific modifications to the quinazoline structure could enhance efficacy without increasing toxicity .

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHKCLVDTGIHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162795 | |

| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115948-90-8 | |

| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115948-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.